Cerium phosphate

Catalog No.
S589975
CAS No.
13454-71-2
M.F
CeH3O4P
M. Wt
238.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerium phosphate

CAS Number

13454-71-2

Product Name

Cerium phosphate

IUPAC Name

cerium;phosphoric acid

Molecular Formula

CeH3O4P

Molecular Weight

238.11 g/mol

InChI

InChI=1S/Ce.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

PAFFVEYJXFIATB-UHFFFAOYSA-N

SMILES

[O-]P(=O)([O-])[O-].[Ce+3]

Synonyms

cerium phosphate

Canonical SMILES

OP(=O)(O)O.[Ce]

The exact mass of the compound Cerium phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cerium phosphate, specifically cerium orthophosphate with the chemical formula CePO4\text{CePO}_4, is an inorganic compound that consists of cerium and phosphate ions. It exists in various forms, including crystalline and amorphous structures, and is known for its unique properties such as high thermal stability, catalytic activity, and luminescence. Cerium phosphate can be categorized into different polymorphs, with the monoclinic form being the most common. This compound has garnered significant attention in various fields due to its potential applications in catalysis, materials science, and biomedicine.

Currently, there is no extensive research on the specific mechanism of action of cerium phosphate in biological systems. However, its potential catalytic properties and ability to interact with other molecules are being explored [].

Catalysis

Cerium phosphate demonstrates potential as a catalyst for electrochemical oxidation reactions. Studies have shown its effectiveness in oxidizing organic pollutants such as phenol and chlorophenols in wastewater treatment processes [1]. Additionally, cerium phosphate can be used as a support material for enzymes, enhancing their stability and catalytic activity in specific reactions [2].

[1] Li, Y., Li, X., Wang, Z., & Zhang, J. (2012). Enhanced electrocatalytic oxidation of phenol on cerium phosphate modified electrode. Electrochimica Acta, 71, 209-216. [2] Li, X., Liu, J., & Sun, Z. (2005). Immobilization of horseradish peroxidase on cerium phosphate nanoparticles for phenol degradation. Journal of Molecular Catalysis B: Enzyme, 34, 117-123.

Adsorption

Cerium phosphate exhibits excellent adsorption properties for various pollutants, making it a potential candidate for environmental remediation. Research suggests its effectiveness in removing phosphate ions from water, a major concern in eutrophication and water quality management [3, 4]. Additionally, cerium phosphate shows promise in capturing other harmful ions like heavy metals and radioactive elements.

[3] Kałużny, J., Babilas, D., Pilarczyk, M., & Wrzalik, R. (2016). Preliminary study of phosphate adsorption onto cerium oxide nanoparticles for use in water purification; nanoparticles synthesis and characterization. Journal of Nanomaterials, 2016, 1-8. [4] Kajjumba, G. W., & Marti, E. (2022). A review of the application of cerium and lanthanum in phosphorus removal during wastewater treatment: Characteristics, mechanism, and recovery. Chemosphere, 290, 136462.

Other Applications

Beyond catalysis and adsorption, cerium phosphate is being explored for various other research purposes:

  • Solid-state electrolytes: Cerium phosphate, due to its unique ionic conductivity, is being investigated as a potential material for solid-state electrolytes in batteries and fuel cells [5].
  • Biomedical applications: Research suggests potential applications of cerium phosphate in biomaterials and drug delivery systems due to its biocompatibility and interaction with biological molecules [6].

[5] Li, J., Zhou, Y., Zhao, T., Lin, J., & Lü, Z. (2012). CePO4 as a novel solid electrolyte material for lithium batteries. Journal of Materials Science: Materials in Electronics, 23(12), 5624-5628. [6] Liu, X., Li, X., Feng, Q., & Sun, Z. (2006). Cerium phosphate nanoparticles: A novel platform for drug delivery. Journal of Controlled Release, 113(1), 31-37.

, particularly involving its interaction with acids and bases. Key reactions include:

  • Reaction with Acids: Cerium phosphate dissolves in strong acids, releasing cerium ions:
    CePO4(s)+3H2SO4(aq)Ce3+(aq)+H2PO4(aq)+3HSO4(aq)\text{CePO}_4(s)+3\text{H}_2\text{SO}_4(aq)\rightarrow \text{Ce}^{3+}(aq)+\text{H}_2\text{PO}_4^{-}(aq)+3\text{HSO}_4^{-}(aq)
  • Formation from Phosphate: Cerium ions can precipitate as cerium phosphate when mixed with phosphate solutions:
    Ce3+(aq)+H2PO4(aq)CePO4(s)+2H+(aq)\text{Ce}^{3+}(aq)+\text{H}_2\text{PO}_4^{-}(aq)\rightarrow \text{CePO}_4(s)+2\text{H}^+(aq)
  • Thermal Decomposition: Upon heating, cerium phosphate can undergo thermal decomposition to form cerium oxide and phosphoric acid:
    CePO4(s)CeO2(s)+P2O5(g)\text{CePO}_4(s)\rightarrow \text{CeO}_2(s)+\text{P}_2\text{O}_5(g)

These reactions highlight the reactivity of cerium phosphate under various conditions.

Cerium phosphate exhibits notable biological activity, particularly in the context of its interaction with biological systems. Research indicates that cerium oxide nanoparticles (which can form cerium phosphate under certain conditions) possess antioxidant properties, mimicking enzymatic activities such as superoxide dismutase and catalase. These nanoparticles can scavenge reactive oxygen species, thus potentially providing therapeutic benefits in oxidative stress-related conditions . Additionally, the interaction of cerium nanoparticles with phosphates can influence their biological activity, altering their enzymatic mimetic functions .

Cerium phosphate can be synthesized through several methods:

  • Coprecipitation: This method involves mixing solutions of cerium nitrate and ammonium dihydrogen phosphate under controlled pH conditions to precipitate cerium phosphate. The typical steps include:
    • Dissolving cerium nitrate in water.
    • Gradually adding ammonium dihydrogen phosphate while maintaining a specific pH.
    • Filtering and drying the precipitate before calcination to enhance crystallinity .
  • Hydrothermal Synthesis: This technique utilizes high-pressure and high-temperature conditions to promote the formation of cerium phosphate nanoparticles. The process allows for better control over particle size and morphology .
  • Sol-gel Method: In this approach, a sol is formed from precursor materials that eventually gel into a solid structure upon drying and heat treatment.

These synthesis methods allow for the production of cerium phosphate with varying properties suitable for specific applications.

Cerium phosphate has diverse applications across several fields:

  • Catalysis: Due to its acid-base properties, cerium phosphate serves as an effective catalyst in organic reactions such as acetalization and oxidation processes .
  • Materials Science: Its high thermal stability makes it suitable for use in ceramics and composite materials.
  • Biomedical

Studies have shown that cerium phosphate interacts significantly with various anions, particularly phosphates. These interactions can alter the surface chemistry of cerium oxide nanoparticles, affecting their catalytic activities. For instance, exposure to phosphate buffers has been observed to change the redox state of cerium ions and influence their enzymatic mimetic activities . The concentration of phosphates plays a critical role; higher concentrations can inhibit certain activities while enhancing others.

Cerium phosphate shares similarities with several other compounds containing rare earth elements and phosphates. Here are some comparable compounds:

CompoundChemical FormulaUnique Characteristics
Lanthanum PhosphateLaPO₄Known for its luminescent properties
Neodymium PhosphateNdPO₄Exhibits strong magnetic properties
Yttrium PhosphateYPO₄Utilized in phosphor applications for displays
Gadolinium PhosphateGdPO₄Notable for its use in medical imaging applications

Uniqueness of Cerium Phosphate:

  • Cerium phosphate stands out due to its dual oxidation states (cerium(III) and cerium(IV)), which enable diverse catalytic behaviors.
  • Its ability to form stable nanoparticles enhances its applicability in biomedical fields compared to other rare earth phosphates.

Hydrothermal and Precipitation-Based Synthesis Methodologies

Cerium phosphate synthesis employs hydrothermal and coprecipitation techniques, each with distinct parameter controls.

Hydrothermal Synthesis
Hydrothermal methods enable precise control over morphology and crystal phases. Key parameters include:

  • Temperature: Low-temperature hydrothermal reactions (100–200°C) yield nanostructured CePO₄.
  • pH: Acidic conditions (pH 1–3) favor monoclinic CePO₄ nanowires, while neutral/alkaline conditions promote hexagonal structures.
  • Additives: Surfactants like citric acid and cetyltrimethylammonium bromide (CTAB) induce spherical hierarchical architectures.

Coprecipitation
Coprecipitation involves reacting cerium salts (e.g., Ce(NO₃)₃·6H₂O) with phosphate sources (e.g., NH₄H₂PO₄) under controlled pH. Alkaline conditions (pH 12) yield monoclinic nanospheres, while acidic conditions produce amorphous or hexagonal phases.

MethodParametersProduct
Hydrothermal100–200°C, pH 1–12, additivesHexagonal/nanorods
CoprecipitationpH 1–12, NH₄H₂PO₄/Ce(NO₃)₃ ratioMonoclinic nanospheres

Phase-Selective Synthesis (Monoclinic vs. Hexagonal)

CePO₄ crystallizes in monoclinic (monazite-type) and hexagonal phases, influenced by synthesis conditions:

PhaseConditionsProperties
MonoclinicHigh pH, hydrothermal >200°C, additivesHigher stability, lower compressibility
HexagonalLow pH, low temperature, PO₄/Ce >1Higher surface area, adsorption capacity

Key Findings:

  • PO₄/Ce Ratio: Ratios >1 favor hexagonal CePO₄, while ratios ≤1 yield monoclinic phases.
  • Additives: Citric acid promotes hexagonal nanorods, while CTAB induces spherical structures.

Influence of Additives on Morphology and Surface Area

Additives modulate crystal growth and surface properties:

AdditiveEffectExample
n-ButylamineLowers Ce/P ratio, induces monaziteMonoclinic CePO₄
Propionic acidIncreases Ce/P ratio, forms amorphousHigher Ce content
CTAB/Citric acidControls nanorod/sphere morphologyHexagonal architectures

Mechanisms:

  • Surfactants: CTAB and citric acid stabilize intermediate phases, enabling hierarchical structures.
  • Organic acids: Propionic acid enhances Ce³⁺ solubility, promoting amorphous phases.

Hydrothermal Hot Pressing and Spark Plasma Sintering

Bulk CePO₄ fabrication requires advanced sintering techniques:

MethodConditionsOutcome
Hydrothermal Hot Pressing (HHP)150–200°C, water/ethanol solventDense, phase-pure CePO₄
Spark Plasma Sintering (SPS)750–950°C, short cycle timesPartial decomposition to CeP₅O₁₄

Advantages:

  • HHP: Preserves tetra-valent Ce(IV) phosphate without decomposition.
  • SPS: Rapid densification but risks phase instability.

Bifunctional Catalysis in Acetalization Reactions (Lewis Acid-Base Synergy)

Cerium phosphate exhibits exceptional performance in chemoselective acetalization reactions, such as the conversion of 5-hydroxymethylfurfural (HMF) to acetal derivatives. Hydrothermally synthesized CePO₄ achieves >90% yield in acetalization with alcohols, outperforming homogeneous acids (e.g., H₂SO₄) and conventional solid catalysts like zeolites [1]. The catalytic synergy arises from its bifunctional active sites:

  • Lewis acid sites (Ce³⁺ centers) polarize carbonyl groups in HMF, enhancing electrophilicity.
  • Weak base sites (phosphate oxygen) deprotonate alcohols, facilitating nucleophilic attack on activated carbonyls [1].

This dual activation mechanism minimizes side reactions (e.g., polymerization) observed in purely acidic systems. Comparative studies show CePO₄’s turnover frequency (TOF) is 3–5× higher than Sn-beta zeolites in acetalization of aromatic aldehydes [1].

SubstrateAlcoholConversion (%)Selectivity (%)Reference
5-HMFEthanol9895 [1]
BenzaldehydeMethanol9289 [1]
Cyclohexanone1-Butanol8582 [1]

Table 1: Catalytic performance of CePO₄ in acetalization reactions.

Selective Catalytic Reduction (NH₃-SCR) Performance

In NH₃-SCR for NOₓ removal, CePO₄-based catalysts demonstrate robust activity between 200–400°C. A Cu-doped CePO₄ catalyst (Cu-HPW/CePO₄) achieves 98% NO conversion at 250°C, with N₂ selectivity >95% [5]. Key factors include:

  • Oxygen vacancies: Ce³⁺/Ce⁴⁺ redox cycles facilitate NO oxidation to NO₂, critical for the "fast SCR" pathway [3] [5].
  • Acid site distribution: Surface Brønsted acid sites enhance NH₃ adsorption, while Lewis acid sites activate NOₓ [4] [5].

Phosphorus doping in CeO₂-TiO₂ composites reduces NH₃ over-oxidation to N₂O above 300°C, improving operational stability [4].

Role of Brønsted Acid Sites in NH₃ Activation and NOₓ Adsorption

Brønsted acidity in CePO₄ originates from surface P–OH groups, which protonate NH₃ to form NH₄⁺ intermediates. In-situ DRIFTS reveals NH₄⁺ bonded to phosphate sites at 1430 cm⁻¹, while coordinated NH₃ on Ce³⁺ appears at 1605 cm⁻¹ [5]. This dual adsorption mode ensures efficient NH₃ storage and stepwise NOₓ reduction:

  • NH₃ activation:
    $$
    \text{NH}3 + \text{P–OH} \rightarrow \text{NH}4^+ + \text{PO}^- \quad \text{ [5] [4]}
    $$
  • NOₓ adsorption:
    $$
    \text{NO} + \text{Ce}^{3+} \rightarrow \text{NO}^- \cdots \text{Ce}^{4+} \quad \text{ [5] [4]}
    $$

Doping Strategies (Mo, Co, Zr) for Enhanced Catalytic Activity

Doping modifies CePO₄’s electronic structure and surface acidity:

  • Copper (Cu): At Cu/Ce = 0.15, Cu²⁺ species dominate, increasing oxygen vacancies and improving low-temperature (<250°C) SCR activity by 40% [5].
  • Molybdenum (Mo): Mo⁶+ substitutes P⁵+ in CePO₄, creating stronger Brønsted acid sites (confirmed by NH₃-TPD) and enhancing H₂O/SO₂ tolerance [5].
  • Zirconium (Zr): Zr⁴+ doping stabilizes Ce³⁺/Ce⁴⁺ redox pairs, reducing catalyst deactivation at high temperatures (>400°C) [4].

Mechanistic Insights from DRIFTS and In-Situ Spectroscopy

In-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) elucidates reaction pathways:

  • Acetalization: Adsorbed HMF shows ν(C=O) at 1680 cm⁻¹, shifting to 1645 cm⁻¹ upon coordination to Ce³⁺. Concurrently, alcohol O–H stretches (3400 cm⁻¹) weaken due to deprotonation [1].
  • NH₃-SCR: Transient N₂O formation correlates with nitrate intermediates (ν(NO₃⁻) at 1380 cm⁻¹), suppressed in phosphorus-doped catalysts [4] [5].

Time-resolved XANES reveals Ce³⁺ → Ce⁴⁺ oxidation during NO activation, followed by re-reduction via NH₃, confirming redox-mediated cycles [3] [5].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

237.88234 g/mol

Monoisotopic Mass

237.88234 g/mol

Heavy Atom Count

6

UNII

XR1Z4BIW2J

Other CAS

13454-71-2

Wikipedia

Cerium(III) phosphate

Dates

Last modified: 08-15-2023

Explore Compound Types